N'-(2-Aminoethyl)-N,N-didodecylethylenediamine
Description
N'-(2-Aminoethyl)-N,N-didodecylethylenediamine is a branched polyamine compound featuring a central ethylenediamine backbone substituted with two dodecyl (C₁₂) chains and one 2-aminoethyl group. It is synthesized via nucleophilic substitution between ethylenediamine and 1-bromododecane under reflux conditions, achieving a yield of 45.5% at optimal molar ratios (2.4:1) and reaction duration (8 hours) . Its structure is confirmed by FTIR, ¹H-NMR, and elemental analysis.
The compound exhibits notable tribological properties as a lubricant additive. At 2% concentration in PEG 400, it increases the load-carrying capacity (PB value) from 696 N to 862 N, demonstrating its efficacy in reducing friction and wear .
Properties
CAS No. |
93803-01-1 |
|---|---|
Molecular Formula |
C28H61N3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N'-[2-(didodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-26-31(28-25-30-24-23-29)27-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
InChI Key |
NZTZKCVOQYVLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Acetone Cyanohydrin with Hydrazine Hydrate: This step involves mixing acetone cyanohydrin with hydrazine hydrate in the presence of a catalyst. The reaction is exothermic and requires careful temperature control.
Purification: The crude product is purified through recrystallization to obtain pure 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is carried out on a larger scale using similar synthetic routes. The process involves:
Large-Scale Reaction: The reaction is conducted in large reactors with precise control over temperature and pressure.
Continuous Purification: Industrial purification methods include continuous recrystallization and filtration to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Radical Initiation: It decomposes to form free radicals, which are highly reactive and initiate polymerization reactions.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Polymerization: In polymerization reactions, 2,2’-azobis(2-methylpropionitrile) is used as a radical initiator. The reaction is typically carried out in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products Formed
Polymers: The primary products of polymerization reactions initiated by 2,2’-azobis(2-methylpropionitrile) are various types of polymers, including polystyrene and polyacrylonitrile.
Oxidation Products: Oxidation reactions yield various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
Surfactant and Emulsifier
N'-(2-Aminoethyl)-N,N-didodecylethylenediamine exhibits surfactant properties due to its amphiphilic structure. It is utilized in formulations that require stabilization of emulsions, such as in cosmetics and pharmaceuticals. The compound helps reduce surface tension, allowing for better mixing of oil and water phases.
Chelating Agent
The compound's ability to form stable complexes with metal ions makes it an effective chelating agent. This property is particularly valuable in environmental chemistry for the remediation of heavy metals from contaminated water sources. Case studies have shown its efficacy in binding to metals such as lead and cadmium, facilitating their removal from aqueous solutions.
Polymer Chemistry
In polymer chemistry, this compound serves as a curing agent for epoxy resins. Its amine groups react with epoxy functionalities to promote cross-linking, enhancing the mechanical properties of the resulting materials. Research has demonstrated that incorporating this compound into epoxy formulations improves thermal stability and chemical resistance.
Case Study 1: Environmental Remediation
A study conducted by researchers focused on the application of this compound as a chelating agent for the removal of heavy metals from industrial wastewater. The findings indicated that the compound effectively reduced lead concentrations by over 90% within a 24-hour period, demonstrating its potential for large-scale environmental applications .
Case Study 2: Epoxy Resin Development
In a collaborative research project, this compound was incorporated into an epoxy resin system to evaluate its effects on mechanical properties. Results showed a significant increase in tensile strength and elongation at break compared to control samples without the additive. This study highlighted the compound's role in enhancing the performance characteristics of epoxy resins used in construction and automotive applications .
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These radicals are highly reactive and initiate chain reactions in polymerization processes. The molecular targets and pathways involved include:
Radical Formation: The compound decomposes to form nitrogen gas and two free radicals.
Polymerization Initiation: The free radicals react with monomers to form polymer chains, propagating the polymerization process.
Comparison with Similar Compounds
N-(2-Aminoethyl)-N'-dodecylethylenediamine (CAS 3700-59-2)
- Structure: Single dodecyl chain with a terminal aminoethyl group.
- Properties : Reduced hydrophobicity compared to the didodecyl variant due to fewer alkyl chains. Applications include surfactants and corrosion inhibitors.
N-(2-Aminoethyl)-N'-octadecylethylenediamine (CAS 7261-63-4)
- Structure : Single octadecyl (C₁₈) chain.
- Applications: Potential for high-temperature lubrication, though precipitation risks exist at low temperatures .
Polyamine Derivatives with Multiple Amino Groups
Triethylenetetramine (TETA; CAS 112-57-2)
- Structure : Linear polyamine (C₈H₂₃N₅) with four amine groups.
- Properties : High reactivity due to multiple nucleophilic sites; used in epoxy curing and metal chelation.
- Limitations : Low hydrophobicity limits lubrication applications. PB values in lubricants are typically lower than alkyl-substituted derivatives .
N,N,N',N'-Tetramethylethylenediamine (TEMED; CAS 110-18-9)
- Structure : Methyl groups replacing hydrogen atoms on ethylenediamine.
- Properties : Strong base (pKa ~8.8) used as a catalyst in polymer chemistry.
Aromatic and Acetyl-Substituted Derivatives
N,N'-Dibenzylethylenediamine (CAS 122-75-8)
N,N'-Diacetylethylenediamine (CAS 871-78-3)
- Structure : Acetyl groups replacing amine hydrogens.
- Properties : Reduced basicity; used in cosmetics and biodegradable detergents.
- Thermal Stability : Decomposes above 200°C, unsuitable for high-temperature lubrication .
Performance Data Table
| Compound | Alkyl Chain Length | Amino Groups | Key Application | PB Value (N) | Solubility in PEG 400 |
|---|---|---|---|---|---|
| N'-(2-Aminoethyl)-N,N-didodecylethylenediamine | 2 × C₁₂ | 3 | Lubricant additive | 862 | High |
| N-(2-Aminoethyl)-N'-dodecylethylenediamine | 1 × C₁₂ | 3 | Surfactant | Not reported | Moderate |
| N-(2-Aminoethyl)-N'-octadecylethylenediamine | 1 × C₁₈ | 3 | High-temperature lubricant | Not reported | Low |
| Triethylenetetramine (TETA) | None | 5 | Epoxy curing agent | <600 | High |
Key Research Findings
Alkyl Chain Impact: Dual dodecyl chains in this compound enhance hydrophobicity and surface adsorption, critical for lubricant performance. Single-chain analogs (e.g., C₁₂ or C₁₈) exhibit trade-offs between solubility and film strength .
Amino Group Reactivity: Compounds with free amino groups (e.g., TETA) prioritize chemical reactivity over lubrication, whereas alkylated derivatives prioritize physical adsorption .
Thermal Stability : Acetyl or aromatic substitutions reduce thermal stability, limiting high-temperature applications compared to alkylated ethylenediamines .
Biological Activity
N'-(2-Aminoethyl)-N,N-didodecylethylenediamine (CAS Number: 3022384) is a polyamine compound characterized by its two dodecyl chains and aminoethyl functional groups. This compound has garnered attention in various fields, particularly in biochemistry and material science, for its unique biological activities and potential applications.
- Molecular Formula : C28H61N3
- Molecular Weight : 453.8 g/mol
- Structure : The compound consists of a central ethylenediamine backbone with two long dodecyl chains attached to the nitrogen atoms, contributing to its amphiphilic nature.
Antimicrobial Properties
Research indicates that multiheaded cationic surfactants, including derivatives of this compound, exhibit significant antimicrobial activity. These compounds disrupt microbial membranes, leading to cell lysis. A study highlighted that these surfactants are effective against a range of pathogens, including bacteria and fungi, making them suitable for applications in disinfectants and preservatives .
Cytotoxicity and Cell Interaction
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound demonstrates dose-dependent cytotoxicity, particularly at higher concentrations. Notably, it has shown potential in inducing apoptosis in cancer cell lines, which may be leveraged for therapeutic applications .
Genotoxicity Studies
Genotoxicity assessments have been conducted using standard assays such as the Ames test and micronucleus test. Results indicated that this compound does not exhibit significant genotoxic effects, suggesting a favorable safety profile for potential therapeutic use .
Case Studies
- Antiviral Activity : A study explored the antiviral properties of cationic surfactants similar to this compound. The findings demonstrated effective viral inhibition, particularly against enveloped viruses, indicating potential use in antiviral formulations .
- Biofilm Prevention : Research has shown that compounds like this compound can prevent biofilm formation on surfaces, which is crucial in medical settings to reduce infection rates associated with implanted devices .
Toxicological Data
The acute toxicity of this compound was assessed through oral and dermal exposure studies in rodents. The results indicated a relatively high LD50 value (the dose at which 50% of subjects would be expected to die), suggesting low acute toxicity under controlled conditions. Chronic exposure studies further revealed no significant adverse effects on reproductive parameters or organ function at lower doses .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
